![molecular formula C8H11ClO B044690 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one CAS No. 124809-22-9](/img/structure/B44690.png)
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one, also known as campholenic aldehyde, is a bicyclic monoterpene ketone that is commonly used in the synthesis of various organic compounds. It is a white crystalline solid with a camphor-like odor and has a molecular weight of 154.66 g/mol. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one is not well understood, but it is believed to act by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Biochemische Und Physiologische Effekte
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit some anti-inflammatory and analgesic effects, although the exact mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize and has been shown to produce high yields. However, one of the main limitations of using this compound is its potential toxicity, which may pose a risk to researchers working with it.
Zukünftige Richtungen
There are several potential future directions for research on 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the synthesis of new organic compounds and natural products using this compound as a starting material. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to determine its potential applications in other fields, such as material science and environmental remediation.
Synthesemethoden
The synthesis of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods, including the oxidation of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one acid and the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetic acid. One of the most commonly used methods for the synthesis of this compound is the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method has been shown to produce high yields of the desired product and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds, including chiral building blocks and natural products. In medicinal chemistry, it has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In material science, this compound has been used as a precursor for the synthesis of various polymers and coatings.
Eigenschaften
CAS-Nummer |
124809-22-9 |
|---|---|
Produktname |
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
5-chloro-1-methylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H11ClO/c1-7-3-2-4-8(7,9)6(10)5-7/h2-5H2,1H3 |
InChI-Schlüssel |
LTRPJCIWHCVHHF-UHFFFAOYSA-N |
SMILES |
CC12CCCC1(C(=O)C2)Cl |
Kanonische SMILES |
CC12CCCC1(C(=O)C2)Cl |
Synonyme |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-1-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



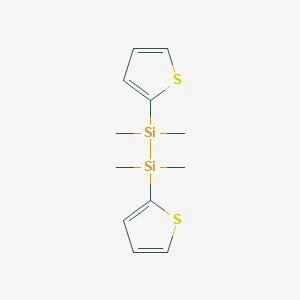


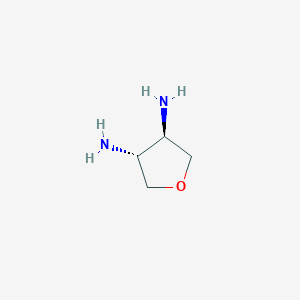
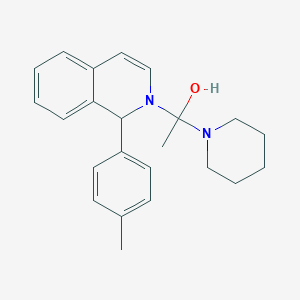
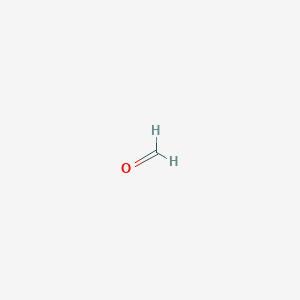
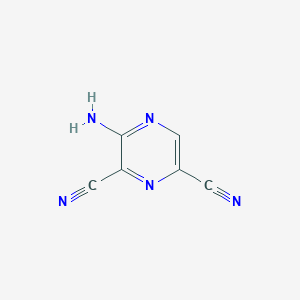

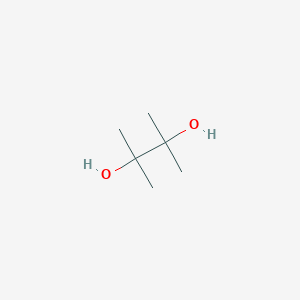
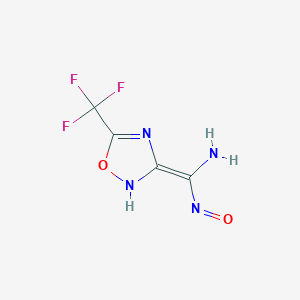
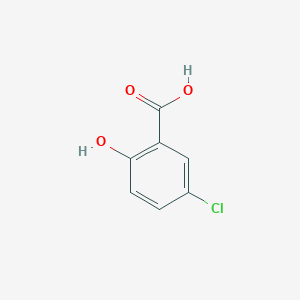
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
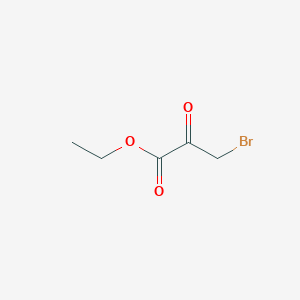
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)